molecular formula C15H16N2O3 B2483217 3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione CAS No. 400078-39-9

3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione

Cat. No.: B2483217
CAS No.: 400078-39-9
M. Wt: 272.304
InChI Key: KQWSTGYWKHNLLQ-LCYFTJDESA-N
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Description

3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyran ring fused with a dimethylamino aniline group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione typically involves the condensation of 4-(dimethylamino)aniline with 6-methyl-2H-pyran-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

Scientific Research Applications

3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. Its dimethylamino group plays a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)aniline: Shares the dimethylamino aniline group but lacks the pyran ring.

    6-methyl-2H-pyran-2,4-dione: Contains the pyran ring but lacks the dimethylamino aniline group.

Uniqueness

3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione is unique due to the combination of the pyran ring and the dimethylamino aniline group, which imparts distinct chemical and biological properties not found in the individual components.

This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research and industrial applications.

Properties

IUPAC Name

3-[[4-(dimethylamino)phenyl]iminomethyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-8-14(18)13(15(19)20-10)9-16-11-4-6-12(7-5-11)17(2)3/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRWAJXVTOBOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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